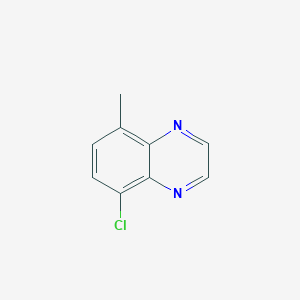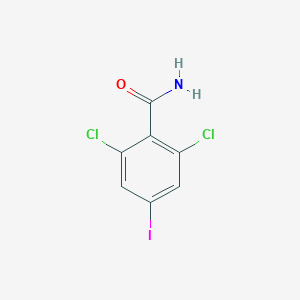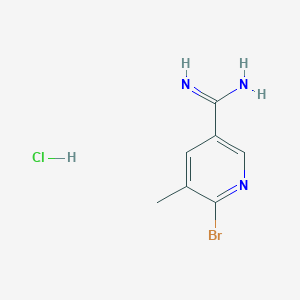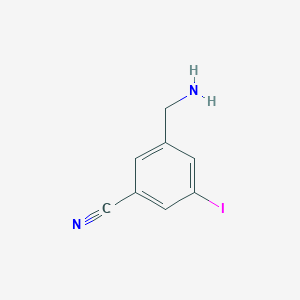
3-(Aminomethyl)-5-iodobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-5-iodobenzonitrile is an organic compound that features an aminomethyl group and an iodine atom attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-iodobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method includes the iodination of a benzonitrile derivative followed by the introduction of the aminomethyl group. The reaction conditions often involve the use of iodine reagents and catalysts to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-5-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The aminomethyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-(Aminomethyl)-5-iodobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biochemical probes and as a precursor for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-5-iodobenzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Aminomethyl)-5-bromobenzonitrile
- 3-(Aminomethyl)-5-chlorobenzonitrile
- 3-(Aminomethyl)-5-fluorobenzonitrile
Uniqueness
3-(Aminomethyl)-5-iodobenzonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can enhance interactions with molecular targets, making this compound particularly valuable in certain applications.
Propriétés
Formule moléculaire |
C8H7IN2 |
|---|---|
Poids moléculaire |
258.06 g/mol |
Nom IUPAC |
3-(aminomethyl)-5-iodobenzonitrile |
InChI |
InChI=1S/C8H7IN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H,4,10H2 |
Clé InChI |
KPABAYOMNQKVGH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C#N)I)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)






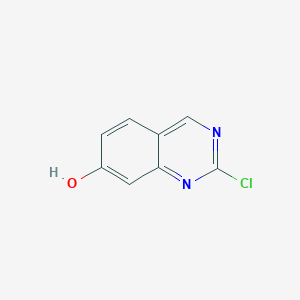

![3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/no-structure.png)
